molecular formula C23H27FN2O4S B2671245 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851806-89-8

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2671245
CAS No.: 851806-89-8
M. Wt: 446.54
InChI Key: COMJANVJENSPHP-UHFFFAOYSA-N
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Description

This compound is a 4,5-dihydroimidazole derivative featuring a 3,4,5-triethoxybenzoyl group at the 1-position and a [(2-fluorophenyl)methyl]sulfanyl moiety at the 2-position. The dihydroimidazole core indicates partial saturation of the five-membered heterocyclic ring, which may influence conformational flexibility and intermolecular interactions. Such structural features are often associated with bioactivity in imidazole derivatives, including antimicrobial, anti-inflammatory, or receptor-binding properties .

Synthesis of this compound likely involves multi-component condensation reactions, analogous to methods described for related imidazoles (e.g., coupling of a diamine with a benzoyl chloride and a thiol-containing reagent under nitrogen) . Structural validation would employ techniques such as X-ray crystallography (using SHELX programs ), NMR, and mass spectrometry.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-12-11-25-23(26)31-15-16-9-7-8-10-18(16)24/h7-10,13-14H,4-6,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMJANVJENSPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the triethoxybenzoyl moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triethoxybenzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a five-membered imidazole ring, which is characterized by the presence of nitrogen atoms at positions 1 and 3. The structure includes a 2-fluorophenyl group attached to a methyl sulfanyl moiety and a 3,4,5-triethoxybenzoyl substituent. The imidazole framework is known for its varied biological activities and is often utilized in pharmaceuticals and agrochemicals .

Biological Applications

1. Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : It may inhibit key signaling pathways involved in cancer cell proliferation and metastasis .
  • In Vitro Studies : The National Cancer Institute (NCI) has evaluated similar compounds for their efficacy against human tumor cells, demonstrating significant growth inhibition .

2. Antimicrobial Properties

Imidazole derivatives are recognized for their antimicrobial activity, making them candidates for developing new antibiotics. The presence of the sulfanyl group may enhance this property by increasing the compound's ability to penetrate bacterial cell walls .

3. Anti-inflammatory Effects

Compounds with imidazole rings have been studied for their anti-inflammatory effects. This is particularly relevant in developing treatments for conditions like arthritis or other inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the potential of this compound better, it is essential to compare it with other imidazole derivatives:

Compound NameStructure CharacteristicsBiological Activity
Compound A2-Fluorophenyl & SulfanylAnticancer
Compound BMethyl & Ethoxy SubstituentsAntimicrobial
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazoleUnique triethoxybenzoyl moietyAnticancer, Anti-inflammatory

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in redox reactions. The triethoxybenzoyl moiety may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares the target compound with structurally similar imidazole derivatives:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Structural Differences
2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole (Target) R1: 3,4,5-Triethoxybenzoyl; R2: 2-Fluorobenzyl C₂₇H₃₁FN₂O₄S 522.61 g/mol Partially saturated imidazole; 2-F substituent
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole R1: 3,4,5-Triethoxybenzoyl; R2: 4-Methylbenzyl C₂₄H₃₀N₂O₄S 442.57 g/mol 4-Methyl vs. 2-F; lower MW and lipophilicity
Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate R1: 4-Fluorophenylsulfonyl; R2: Ethyl acetate C₂₆H₂₃FN₂O₄S 478.54 g/mol Sulfonyl vs. sulfanyl; unsaturated imidazole
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole R1: 3-Cl-4-F-phenyl; R2: Triphenyl C₂₇H₁₈ClFN₂ 444.90 g/mol Unsaturated core; halogenated aryl group

Key Observations:

Substituent Position and Electronic Effects : The 2-fluorophenyl group in the target compound may enhance dipole interactions compared to the 4-methylphenyl analogue . Fluorine’s electron-withdrawing nature could also increase the sulfanyl group’s acidity, influencing reactivity.

Saturation vs.

Functional Group Modifications : Sulfonyl groups (e.g., in ) increase polarity and hydrogen-bonding capacity relative to sulfanyl groups, which may alter solubility and target affinity.

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A 4,5-dihydro-1H-imidazole core.
  • A (2-fluorophenyl)methyl sulfanyl group.
  • A 3,4,5-triethoxybenzoyl moiety.

This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives. For instance:

  • A study demonstrated that related imidazole compounds exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The synthesized compounds showed zones of inhibition greater than 20 mm against these strains .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
K1Staphylococcus aureus15
K2Bacillus subtilis23
K3Escherichia coli20

Antifungal Activity

Imidazole derivatives are also known for their antifungal properties. Research indicates that compounds similar to the target compound have shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of imidazole derivatives is particularly noteworthy. Compounds with similar structures have been investigated for their antiproliferative effects on cancer cell lines:

  • A study found that certain imidazoline-based compounds could inhibit cell proliferation in cancer cells by targeting specific pathways involved in tumor growth .
  • The compound under discussion may exhibit similar mechanisms due to its structural similarities with known anticancer agents.

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazoles act as inhibitors for enzymes involved in cellular processes, including carbonic anhydrases and phosphoinositide 3-kinases (PI3K), which play critical roles in cancer cell survival and proliferation .
  • Membrane Disruption : The amphiphilic nature of imidazole derivatives allows them to integrate into lipid membranes, disrupting their integrity and leading to cell death in bacteria and fungi .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .

Case Studies

Several case studies have been conducted on related compounds:

  • A study on a series of substituted imidazoles revealed that modifications at the sulfur atom significantly enhanced antibacterial activity against gram-positive bacteria .
  • Another investigation focused on the synthesis and evaluation of various sulfonamide derivatives containing imidazole cores showed promising results in inhibiting tumor growth in vitro .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can experimental design minimize trial-and-error approaches?

Methodological Answer:
The synthesis of substituted imidazoles, including this fluorophenyl-sulfanyl derivative, often employs multi-step condensation reactions. A design of experiments (DoE) approach is critical to optimize variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce the number of trials by isolating key factors influencing yield and purity . Statistical methods, such as response surface modeling, help identify nonlinear relationships between variables (e.g., excess reagents vs. side-product formation) . Evidence from imidazole syntheses (e.g., 1,2,4,5-tetrasubstituted analogs) suggests that microwave-assisted methods may enhance regioselectivity in the benzoylation step .

Advanced: How can computational tools (e.g., DFT, MD simulations) predict the compound’s reactivity or stability under varying experimental conditions?

Methodological Answer:
Density functional theory (DFT) calculations can model the electronic structure of the triethoxybenzoyl group to predict its susceptibility to hydrolysis or oxidative degradation. Molecular dynamics (MD) simulations further assess solvent interactions, particularly with polar aprotic solvents like DMF or THF, which may stabilize intermediates during synthesis . For instance, ICReDD’s reaction path search methods integrate quantum chemical calculations to map energy barriers for key steps (e.g., sulfur nucleophilic attack on the imidazole ring) . Coupling these with machine learning (ML) algorithms trained on imidazole reaction datasets enables rapid screening of optimal conditions .

Basic: What spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR can confirm regiochemistry of substitution, particularly distinguishing between 4,5-dihydroimidazole tautomers. The fluorophenyl group’s <sup>19</sup>F NMR signal (~-110 ppm) provides additional validation .
  • Mass Spectrometry (HRMS): High-resolution ESI-MS detects isotopic patterns for sulfur (due to the sulfanyl group) and verifies molecular ion peaks.
  • FTIR: C=O stretching (~1680 cm⁻¹) from the benzoyl group and C-S vibrations (~650 cm⁻¹) confirm functional group integrity .

Advanced: How can researchers resolve contradictions in thermodynamic vs. kinetic product distributions during synthesis?

Methodological Answer:
Contradictions arise when computational models (e.g., predicting a thermodynamically favored product) conflict with experimental observations (kinetically controlled outcomes). To address this:

  • Use time-resolved in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify metastable intermediates .
  • Apply the "Sabatier principle" by modifying catalysts (e.g., Lewis acids like ZnCl₂) to lower activation barriers for the desired pathway .
  • Cross-validate with microkinetic modeling, which integrates ab initio calculations with experimental rate data .

Basic: What are the compound’s stability profiles under ambient vs. accelerated storage conditions?

Methodological Answer:
Stability studies should follow ICH Q1A guidelines:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the triethoxybenzoyl group).
  • HPLC-PDA: Track degradation products; a C18 column with acetonitrile/water gradient effectively separates polar byproducts .
  • Kinetic Modeling: Use the Arrhenius equation to extrapolate shelf-life from accelerated data .

Advanced: How can cross-disciplinary approaches (e.g., chemical engineering principles) improve scalability for lab-to-pilot transitions?

Methodological Answer:

  • Reactor Design: Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to optimize heat/mass transfer. For exothermic steps (e.g., imidazole ring formation), use jacketed reactors with precise temperature control .
  • Process Simulation: Tools like COMSOL Multiphysics model fluid dynamics in continuous-flow systems, reducing batch variability .
  • Membrane Separation: CRDC subclass RDF2050104 methods (e.g., nanofiltration) can isolate the compound from unreacted precursors .

Advanced: What strategies mitigate biases in data interpretation when analyzing the compound’s bioactivity or mechanistic interactions?

Methodological Answer:

  • Blinded Experiments: Assign independent teams to synthesize and test the compound to prevent confirmation bias .
  • Multivariate Analysis: Principal component analysis (PCA) correlates structural descriptors (e.g., logP, H-bond donors) with bioactivity data, filtering spurious correlations .
  • Reproducibility Protocols: Pre-register experimental designs (e.g., on Open Science Framework) and share raw spectral/data files .

Basic: What safety protocols are critical when handling this compound in academic labs?

Methodological Answer:

  • Hazard Mitigation: The sulfanyl group may release H₂S under acidic conditions. Use fume hoods for synthesis and neutralize waste with 10% NaOH .
  • Emergency Procedures: Train researchers per CHEM 4206 standards, including spill containment and first-aid measures for fluorophenyl group exposure (e.g., eye irrigation with saline) .

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